Beta-alanine supplementation has been extensively studied in the context of exercise performance, particularly for high-intensity activities lasting 1-10 minutes. Research suggests it may have a modest ergogenic (performance-enhancing) effect by:
Beta-alanine is a precursor to carnosine, a molecule found in skeletal muscle that buffers hydrogen ions (acidity) produced during exercise. Higher carnosine levels are associated with improved buffering capacity and potentially delayed fatigue onset .
Studies indicate beta-alanine may help reduce fatigue, particularly in older individuals, possibly by improving nerve conduction and muscle function .
While research on beta-alanine's effects outside exercise is still in its early stages, some studies suggest potential benefits in other areas:
Animal studies have shown beta-alanine supplementation may reduce brain inflammation and anxiety, potentially impacting cognitive function. However, human studies are needed to confirm these findings .
Studies suggest beta-alanine supplementation may improve muscle strength, reduce fatigue, and enhance functional performance in older adults .
Beta-Alanine is a naturally occurring beta amino acid, distinct from the more commonly known alpha-alanine. Its structure features an amino group attached to the β-carbon, which is two carbon atoms away from the carboxylate group. The IUPAC name for beta-alanine is 3-aminopropanoic acid. Unlike alpha-alanine, beta-alanine does not have a stereocenter, making it simpler in terms of chirality. This compound plays a crucial role as a precursor to carnosine, a dipeptide that acts as a buffer in muscle tissues during high-intensity exercise, thereby helping to delay fatigue and enhance performance .
Beta-alanine supplementation increases carnosine levels in skeletal muscles []. Carnosine acts as a buffer, helping to regulate muscle pH by mitigating the buildup of lactic acid during high-intensity exercise [, ]. Lactic acid accumulation is a significant contributor to muscle fatigue, and by buffering its effects, carnosine can potentially delay fatigue onset and improve exercise performance.
Beta-alanine is generally considered safe for healthy adults when consumed at recommended doses (typically 2-5 grams per day). The most common side effect associated with beta-alanine supplementation is a tingling sensation (paresthesia) on the skin, especially the face, neck, and hands []. This tingling is thought to be caused by the temporary activation of nerves by beta-alanine and usually subsides within an hour of ingestion.
Beta-Alanine has been shown to enhance athletic performance by increasing muscle carnosine levels. Carnosine serves as an intracellular buffer against acidosis during intense physical activity, thus improving endurance and reducing fatigue. Supplementation with beta-alanine has been linked to increased exercise capacity in both trained and untrained individuals, particularly in high-intensity activities lasting from 0.5 to 10 minutes . Furthermore, beta-alanine has potential neuroprotective effects due to its interaction with various neurotransmitter receptors, including GABA-A and glycine receptors .
Beta-Alanine can be synthesized through various methods:
Beta-Alanine is widely used in sports nutrition supplements aimed at enhancing physical performance. Its primary application lies in:
Beta-Alanine can be compared with several similar compounds based on their structures and biological roles:
Compound | Structure Type | Biological Role | Unique Features |
---|---|---|---|
Alpha-Alanine | Alpha amino acid | Building block of proteins | Contains a stereocenter; involved in protein synthesis |
Carnosine | Dipeptide (beta-alanyl-L-histidine) | Intracellular buffering agent | Combines beta-alanine with histidine; enhances muscle endurance |
L-Aspartate | Alpha amino acid | Precursor for neurotransmitters | Involved in energy metabolism; participates in transamination reactions |
Taurine | Sulfonic acid | Involved in bile salt formation and osmoregulation | Contains sulfur; not an amino acid but often grouped with them |
Beta-Alanine's uniqueness lies in its specific role as a precursor to carnosine and its ability to enhance muscular performance without being directly incorporated into proteins like other amino acids . This distinction allows it to function effectively as a buffering agent during exercise without competing for protein synthesis pathways.
Beta-alanine is a naturally occurring beta amino acid with the molecular formula C₃H₇NO₂ and a molecular weight of 89.093 grams per mole [1] [2] [4]. The International Union of Pure and Applied Chemistry (IUPAC) systematic name for beta-alanine is 3-aminopropanoic acid, reflecting its structural composition of a three-carbon chain with an amino group attached to the beta carbon position [1] [2]. The compound is assigned Chemical Abstracts Service (CAS) registry number 107-95-9, providing its unique chemical identifier [1] [2].
The molecular formula indicates that beta-alanine contains three carbon atoms, seven hydrogen atoms, one nitrogen atom, and two oxygen atoms arranged in a specific configuration that distinguishes it from other amino acid isomers [1] [2] [4]. The molecular weight of 89.093 grams per mole places beta-alanine among the smaller amino acids in terms of molecular mass [1] [2] [4].
Beta-alanine differs fundamentally from alpha-alanine in the positioning of the amino group relative to the carboxyl group [2] [8]. In alpha-alanine, the amino group is attached to the alpha carbon, which is the carbon atom immediately adjacent to the carboxyl group [2] [8]. In contrast, beta-alanine has its amino group attached to the beta carbon, which is two carbon atoms away from the carboxylate group [2] [8].
This structural difference has profound implications for the chemical behavior of these compounds [8]. While alpha-alanine follows the standard amino acid structure pattern found in proteins, beta-alanine represents a non-proteogenic amino acid that is not incorporated into protein structures during translation [2] [26]. The extended carbon chain in beta-alanine creates different intramolecular hydrogen bonding patterns compared to alpha-alanine [8]. Theoretical studies have demonstrated that the presence of the additional methylene group at the beta position in beta-alanine leads to enhanced stability of zwitterionic species in certain environments [8].
Beta-alanine lacks a stereocenter, which distinguishes it from most proteogenic amino acids including alpha-alanine [2] [26]. The absence of a chiral carbon atom means that beta-alanine does not exhibit optical activity and exists as a single structural form rather than as enantiomeric pairs [2] [26]. This characteristic eliminates the complexity associated with stereoisomerism that is common in alpha-amino acids [2] [26].
The structural implications of this achiral nature extend to the molecule's crystallization behavior, chemical reactivity, and biological interactions [2] [26]. The lack of stereochemical constraints allows beta-alanine to adopt different conformational arrangements more freely than its chiral counterparts [26]. This structural flexibility has been demonstrated through computational studies showing that beta-alanine can exist in multiple stable conformations in the gas phase [28].
Beta-alanine exhibits amphoteric behavior due to the presence of both amino and carboxyl functional groups [11] [25] [26]. The compound possesses two distinct pKa values corresponding to these ionizable groups [11] [25]. The carboxyl group has a pKa value of 3.55, while the amino group exhibits a pKa of 10.24 [11] [25] [26].
The isoelectric point of beta-alanine is 6.9, representing the pH at which the molecule carries no net electrical charge [25] [26]. At this pH, beta-alanine exists predominantly in its zwitterionic form, with the amino group protonated and the carboxyl group deprotonated [25] [26]. The compound is classified as a very strong basic compound based on its pKa values [19].
The acid-base behavior of beta-alanine influences its solubility, reactivity, and interactions with other molecules [25] [26]. In aqueous solutions, the predominant ionic form depends on the solution pH relative to the pKa values [25] [26]. Below pH 3.55, the molecule exists primarily in its cationic form, while above pH 10.24, the anionic form predominates [25] [26].
Beta-alanine contains two primary functional groups that determine its chemical reactivity: the amino group and the carboxyl group [22] [26]. The amino group exhibits typical nucleophilic properties and can participate in various chemical reactions including acylation, alkylation, and condensation reactions [22] [26]. The carboxyl group demonstrates electrophilic character and can undergo esterification, amidation, and other carbonyl chemistry reactions [22] [26].
The reactivity of beta-alanine differs from alpha-alanine due to the spatial separation of the functional groups [8] [22]. This separation reduces intramolecular interactions and can influence the kinetics and thermodynamics of chemical reactions [8]. The compound can form peptide bonds through condensation reactions, although it is not incorporated into natural proteins [26].
Beta-alanine serves as a precursor for the synthesis of important biological molecules, particularly carnosine [26]. The enzymatic reaction between beta-alanine and histidine, catalyzed by carnosine synthase, represents a key biochemical transformation involving this amino acid [26]. The compound also participates in transamination reactions and can be metabolized to various products including acetate [2].
Beta-alanine demonstrates remarkable stability under various environmental conditions [32]. Studies examining the effects of gamma radiation on beta-alanine have shown that the compound remains structurally intact even when exposed to sterilizing doses of radiation up to 40 kilogray [32]. High-performance liquid chromatography analysis revealed no measurable degradation or loss of beta-alanine content following radiation exposure [32].
Temperature stability studies indicate that beta-alanine maintains its molecular integrity across a wide temperature range [23] [32]. The compound shows good thermal stability in powder form when stored under appropriate conditions [25] [26]. X-ray diffraction analysis of irradiated samples confirmed that the crystalline structure remains unchanged even after exposure to high-energy radiation [32].
The stability characteristics extend to various pH conditions, although extreme acidic or basic environments may affect the ionization state of the molecule [23] [25]. Storage recommendations include maintaining the compound in well-sealed containers at ambient temperature in a dark environment under an inert atmosphere [11] [17]. The compound exhibits good stability in aqueous solutions over extended periods when stored under appropriate conditions [23].
Infrared spectroscopy of beta-alanine reveals characteristic absorption bands that provide detailed information about the molecular structure and functional groups [27] [28] [29]. The carbonyl stretch of the carboxyl group appears at approximately 1700 cm⁻¹, consistent with the presence of the carboxylic acid functionality [27] [29]. The amino group exhibits characteristic N-H stretching vibrations in the region of 3000-3500 cm⁻¹ [27] [29].
A particularly notable feature in the infrared spectrum of beta-alanine is the presence of zwitterionic bands at approximately 1560 cm⁻¹ [27]. These bands are associated with the charged nature of the molecule in its zwitterionic form and provide evidence for the internal salt structure [27]. The frequency of this characteristic vibration shows slight variations depending on the number of surrounding water molecules in hydrated forms [27].
Matrix isolation studies using argon matrices have revealed complex spectral patterns suggesting the presence of multiple conformers of beta-alanine [28]. The detailed analysis of infrared spectra indicates the possible presence of at least three distinct conformers in the gas phase, with evidence supporting the existence of up to eight different conformational forms [28]. The vibrational assignments have been supported by ab initio calculations at various theoretical levels [28].
Nuclear magnetic resonance spectroscopy provides valuable structural information about beta-alanine through the analysis of proton and carbon environments [30] [33]. The ¹H NMR spectrum of beta-alanine shows characteristic coupling patterns for the methylene protons, reflecting the extended carbon chain structure [30] [33]. The amino and carboxyl protons typically exhibit exchange behavior in aqueous solutions [30] [33].
The carbon-13 NMR spectrum reveals three distinct carbon environments corresponding to the carboxyl carbon, the beta carbon attached to the amino group, and the intermediate methylene carbon [33]. These signals provide unambiguous identification of the beta-alanine structure and can be used for quantitative analysis [30]. The chemical shifts and coupling patterns are distinct from those observed for alpha-alanine [33].
Solid-state NMR studies have been employed to investigate the structure of beta-alanine in crystalline forms and salt complexes [45]. The technique has proven particularly useful for studying hydrogen bonding patterns and molecular arrangements in the solid state [45]. The NMR data support the zwitterionic nature of beta-alanine in both solution and solid phases [45].
Mass spectrometry analysis of beta-alanine produces characteristic fragmentation patterns that aid in structural identification and differentiation from isomeric compounds [31] [32]. The molecular ion peak appears at m/z 89, corresponding to the molecular weight of the compound [31] [32]. The fragmentation patterns include characteristic losses of common functional groups such as NH₃ and COOH [31] [32].
Comparative mass spectrometry studies of beta-alanine and alpha-alanine have revealed distinct fragmentation pathways that allow for unambiguous identification of these isomers [31]. Beta-alanine containing peptides exhibit unique fragmentation reactions, including diagnostic imine losses and the formation of lactam ions at m/z 72 [31]. These characteristic fragments are specific to peptides containing beta-alanine residues [31].
The mass spectrometry fragmentation has been studied using collision-induced dissociation techniques, revealing structure-specific reactions that provide detailed information about the molecular connectivity [31]. Density functional theory calculations have been employed to understand the thermodynamic and kinetic aspects of the observed fragmentation pathways [31]. The technique has proven valuable for identifying beta-alanine in complex biological and environmental samples [32].
The standard enthalpy of formation of beta-alanine has been determined through experimental calorimetric studies [16] [36] [39]. For the crystalline solid phase at 298.15 K, reported values range from -547.1 ± 1.1 kJ/mol to -558.04 ± 0.31 kJ/mol [16] [36] [39]. These measurements were obtained using static-bomb combustion calorimetry with subsequent calculation of formation enthalpies from combustion energies [36] [39].
The gaseous phase standard enthalpy of formation has been determined to be -421.2 ± 1.9 kJ/mol to -426.3 ± 2.9 kJ/mol at 298.15 K [36] [39]. These values were calculated from the solid-phase formation enthalpies combined with experimentally determined sublimation enthalpies [36] [39]. The difference between solid and gas phase values reflects the energy required for the phase transition [36] [39].
Theoretical calculations using high-level ab initio methods, including Gaussian-3 (G3) theory, have been performed to validate experimental measurements [36] [39]. The computational results show good agreement with experimental data, providing confidence in the thermodynamic values [36] [39]. The formation enthalpy data are essential for understanding the thermodynamic stability and reactivity of beta-alanine [36] [39].
The standard enthalpy of combustion for beta-alanine has been measured using precision bomb calorimetry techniques [13] [16]. Reported values range from -1622.9 ± 0.23 kJ/mol to -1871 ± 1.5 kJ/mol for the solid phase at 298.15 K [13] [16]. The combustion reaction involves complete oxidation to carbon dioxide gas, nitrogen gas, and liquid water [16] [36].
The variation in reported combustion enthalpy values reflects different experimental conditions and methodologies employed by various research groups [13] [16]. The more recent and precise measurements tend to converge around the lower end of this range [16]. These measurements require careful attention to experimental details including sample purity, oxygen pressure corrections, and temperature control [16].
The combustion enthalpy data serve as the foundation for calculating formation enthalpies and other thermodynamic parameters [16] [36]. The precision of these measurements is critical for accurate thermochemical calculations and for establishing reliable thermodynamic databases for amino acids [16] [36]. The combustion studies have also provided insights into the thermal decomposition pathways of beta-alanine [16].
The heat capacity of beta-alanine has been studied over a wide temperature range using precision calorimetric techniques [13] [16] [37]. At 298.15 K, the standard heat capacity values range from 109 to 116.4 J/mol·K for the solid phase [13] [16]. These measurements were obtained using adiabatic calorimetry and differential scanning calorimetry methods [37].
Temperature-dependent heat capacity measurements have been conducted from 6.3 K to 301 K, revealing no phase transitions over this temperature range [37]. The low-temperature heat capacity data follow Debye equation behavior, indicating normal lattice vibrational contributions [37]. At 298.15 K, the calorimetric entropy was determined to be 126.6 J/K·mol⁻¹ [37].
Apparent molar heat capacities have been measured for aqueous beta-alanine solutions at temperatures from 298 K to 500 K and pressures up to 30.0 MPa [40]. These studies revealed temperature-dependent behavior with increasing values at moderate temperatures followed by deviation toward negative values at temperatures above 390 K [40]. The high-temperature behavior is consistent with critical phenomena in aqueous amino acid solutions [40].
Property | Value | Units | Reference |
---|---|---|---|
Molecular Properties | |||
Chemical Formula | C₃H₇NO₂ | - | [1] [2] [4] |
Molecular Weight | 89.093 | g/mol | [1] [2] [4] |
CAS Number | 107-95-9 | - | [1] [2] |
Physical Properties | |||
Melting Point | 200-202 (dec.) | °C | [11] [12] [17] |
Density | 1.437 | g/cm³ | [11] [17] |
Water Solubility | 550 | g/L | [11] [17] |
Acid-Base Properties | |||
pKa (amino group) | 10.24 | - | [25] [26] |
pKa (carboxyl group) | 3.55 | - | [11] [25] |
Isoelectric Point | 6.9 | pH units | [25] |
Thermodynamic Properties | |||
ΔfH° (solid, 298.15K) | -547.1 to -558.04 | kJ/mol | [16] [36] [39] |
ΔfH° (gas, 298.15K) | -421.2 to -426.3 | kJ/mol | [36] [39] |
ΔcH° (solid, 298.15K) | -1622.9 to -1871 | kJ/mol | [13] [16] |
ΔsubH° (298.15K) | 133.1 to 134 | kJ/mol | [16] [34] |
Heat Capacity (298.15K) | 109-116.4 | J/mol·K | [13] [16] |